molecular formula C20H25N3O2 B3984505 2-(4-methylpiperazin-1-yl)-N-(4-phenylmethoxyphenyl)acetamide

2-(4-methylpiperazin-1-yl)-N-(4-phenylmethoxyphenyl)acetamide

Cat. No.: B3984505
M. Wt: 339.4 g/mol
InChI Key: NRZBXLNEUYWHBK-UHFFFAOYSA-N
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Description

2-(4-methylpiperazin-1-yl)-N-(4-phenylmethoxyphenyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an acetamide group linked to a phenylmethoxyphenyl moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-N-(4-phenylmethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylpiperazine with 4-phenylmethoxybenzyl chloride to form an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperazin-1-yl)-N-(4-phenylmethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-N-(4-phenylmethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-N-(4-phenylmethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylpiperazin-1-yl)benzyl alcohol
  • 4-(4-methylpiperazino)benzyl alcohol

Uniqueness

Compared to similar compounds, 2-(4-methylpiperazin-1-yl)-N-(4-phenylmethoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its phenylmethoxyphenyl moiety, in particular, contributes to its specific interactions with biological targets, making it a compound of interest in medicinal chemistry.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-22-11-13-23(14-12-22)15-20(24)21-18-7-9-19(10-8-18)25-16-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZBXLNEUYWHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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